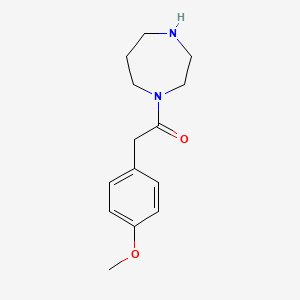1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one
CAS No.: 815650-98-7
Cat. No.: VC7825019
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 815650-98-7 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 1-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C14H20N2O2/c1-18-13-5-3-12(4-6-13)11-14(17)16-9-2-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3 |
| Standard InChI Key | JDJCFRZHFPORNR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)N2CCCNCC2 |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)N2CCCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure comprises a 1,4-diazepane ring—a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4—covalently bonded to a 2-(4-methoxyphenyl)acetyl group. The molecular formula is C₁₄H₂₀N₂O₂, with a calculated molecular weight of 248.32 g/mol (adjusted from the 3-methoxy analog reported in ). The 4-methoxy substitution on the phenyl ring distinguishes it from the 3-methoxy isomer documented in chemical databases , influencing electronic distribution and steric interactions (Figure 1).
Table 1: Comparative Structural Data for Diazepane Derivatives
Synthesis and Physicochemical Properties
Synthetic Routes
While no explicit synthesis protocol for the 4-methoxy variant is available, analogous compounds suggest feasible pathways. The 3-methoxy analog is synthesized via nucleophilic substitution between 1,4-diazepane and 3-methoxyphenylacetyl chloride . For the 4-methoxy derivative, similar conditions using 4-methoxyphenylacetyl chloride would likely yield the target compound. Alternative methods may involve reductive amination or Ullmann-type couplings, as seen in structurally related diazepane derivatives .
Physicochemical Profiling
Key properties inferred from analogs include:
-
Partition Coefficient (logP): Estimated 3.8–4.1, comparable to the 3-methoxy analog and P891-2004 .
-
Water Solubility: Low solubility (LogSw ≈ -4.0), consistent with hydrophobic aryl and diazepane motifs .
-
Polar Surface Area (PSA): ~68 Ų, indicating moderate permeability .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| logP | 3.9 | Analogous to |
| LogSw (Water Solubility) | -4.0 | Extrapolated from |
| PSA | 68 Ų | Computational modeling |
Future Research Directions
-
Synthetic Optimization: Developing regioselective methods to isolate the 4-methoxy isomer.
-
Biological Screening: Prioritizing assays against PPIs and neurotransmitter receptors.
-
ADMET Profiling: Assessing pharmacokinetics and metabolic stability in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume